Methyl 3-fluoro-5-hydroxybenzoate chemical properties
Methyl 3-fluoro-5-hydroxybenzoate chemical properties
An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate
Abstract
Methyl 3-fluoro-5-hydroxybenzoate is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique trifunctional structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The strategic placement of these groups allows for regioselective modifications, providing a scaffold for developing novel active pharmaceutical ingredients (APIs) and specialized agrochemicals. The incorporation of fluorine is particularly noteworthy, as it can enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, synthesis protocols, and key applications of Methyl 3-fluoro-5-hydroxybenzoate, intended for researchers, chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
Methyl 3-fluoro-5-hydroxybenzoate is systematically known by its IUPAC name.[1] Its identity is confirmed by a unique CAS Registry Number and can be represented in various chemical formats. The fluorine and hydroxyl groups are positioned meta to the methyl ester, a configuration that dictates the molecule's reactivity and electronic properties.
| Identifier | Value |
| IUPAC Name | methyl 3-fluoro-5-hydroxybenzoate[1] |
| CAS Number | 1072004-32-0[1][2] |
| Molecular Formula | C₈H₇FO₃[1] |
| Molecular Weight | 170.14 g/mol [1] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)F)O[1] |
| InChI | InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3[1] |
| InChIKey | DIIVOKPOASIMNV-UHFFFAOYSA-N[1] |
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including solubility, reactivity, and biological interactions. The data below are computed properties that provide valuable insights for experimental design.
| Property | Value | Source |
| Monoisotopic Mass | 170.03792224 Da | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | ChemScene[3] |
| Hydrogen Bond Acceptor Count | 3 | ChemScene[3] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Spectroscopic Analysis Profile
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of Methyl 3-fluoro-5-hydroxybenzoate. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons.
-
Methyl Protons (-OCH₃): A singlet appearing around δ 3.8-3.9 ppm.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.8-7.5 ppm). The protons will exhibit splitting patterns (coupling) from both neighboring protons and the fluorine atom (H-F coupling), resulting in complex multiplets (e.g., doublet of doublets, triplet of doublets).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
-
Ester Carbonyl (C=O): A signal in the downfield region, typically δ 165-167 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals. The carbon directly bonded to fluorine (C-F) will show a large coupling constant. The carbons attached to the oxygen atoms (C-O) will also be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present.
-
O-H Stretch (Phenol): A broad absorption band in the range of 3200-3600 cm⁻¹.[4]
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
-
C=O Stretch (Ester): A very strong, sharp absorption peak around 1680-1720 cm⁻¹.[4]
-
C-O Stretch (Ester/Phenol): Strong bands in the 1100-1300 cm⁻¹ region.[4]
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C-F Stretch: A strong absorption typically found in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak [M]⁺: Expected at an m/z of 170, corresponding to the molecular weight of the compound.[5]
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group ([M-31]⁺) leading to an acylium ion at m/z 139, and the loss of the carbomethoxy group ([M-59]⁺) at m/z 111.
Table: Predicted Collision Cross Section (CCS) Data [6]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.04520 | 129.7 |
| [M+Na]⁺ | 193.02714 | 139.0 |
| [M-H]⁻ | 169.03064 | 131.5 |
Synthesis and Reaction Chemistry
Recommended Synthesis Protocol: Fischer Esterification
Methyl 3-fluoro-5-hydroxybenzoate is most commonly synthesized via Fischer esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method. The use of thionyl chloride is a highly effective variation, proceeding through a more reactive acyl chloride intermediate.[7]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3-fluoro-5-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Cool the solution in an ice bath (0°C).
-
Catalyst Addition: Add thionyl chloride dropwise to the cooled solution with stirring.[7] The addition is exothermic and generates HCl gas in situ, which catalyzes the esterification.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) for several hours (typically 2-4 hours, monitored by TLC).[7]
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Purification: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Final Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure Methyl 3-fluoro-5-hydroxybenzoate.
Caption: Fischer Esterification Workflow.
Key Chemical Reactions
The trifunctional nature of the molecule allows for a variety of subsequent chemical transformations.
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can be readily alkylated (e.g., with alkyl halides under basic conditions) or acylated (e.g., with acyl chlorides) to introduce diverse functionalities.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification.[8]
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
-
Electrophilic Aromatic Substitution: The existing substituents direct incoming electrophiles. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine and ester groups are deactivating. The positions ortho to the hydroxyl group are the most likely sites for further substitution.
Caption: Key Reactivity Pathways.
Applications in Research and Drug Development
The primary value of Methyl 3-fluoro-5-hydroxybenzoate lies in its application as a versatile intermediate in organic synthesis.
-
Pharmaceutical Synthesis: Fluorinated compounds are of immense interest in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing a drug's half-life. It can also increase lipophilicity, which aids in crossing cell membranes, and modulate the pKa of nearby functional groups to enhance binding to protein targets. This molecule serves as a foundational scaffold for building more complex APIs for treating a range of conditions, from neurological disorders to cancer.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy, stability, and target specificity, leading to the development of advanced crop protection agents.[9]
-
Material Science: The unique electronic properties conferred by the fluorine atom make this and similar molecules valuable precursors for functional materials like organic semiconductors and liquid crystals.
Safety and Handling
Proper handling of Methyl 3-fluoro-5-hydroxybenzoate is essential to ensure laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] |
Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]
-
Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[10] Store locked up.
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]
-
Conclusion
Methyl 3-fluoro-5-hydroxybenzoate stands out as a high-value chemical intermediate with significant potential, particularly in the life sciences. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, while the presence of a fluorine atom offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the design and creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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